![molecular formula C19H14BrNO7 B3017189 6-溴-3-(乙氧羰基)-2-甲基苯并[b]呋喃-5-基 4-硝基苯甲酸酯 CAS No. 308295-39-8](/img/structure/B3017189.png)

6-溴-3-(乙氧羰基)-2-甲基苯并[b]呋喃-5-基 4-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

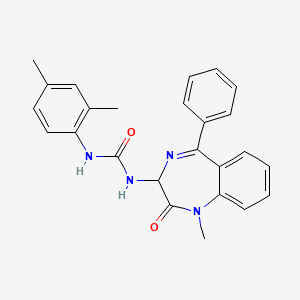

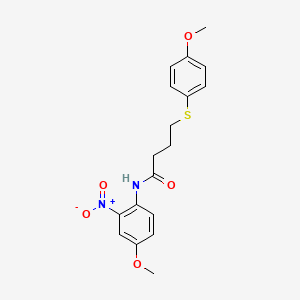

The compound 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate is a chemically synthesized molecule that appears to be derived from the bromination and nitration of 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran. The introduction of bromo and nitro groups into the benzofuran ring system results in a compound with potential for further chemical reactions and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related benzofuran derivatives involves the bromination and nitration of 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran, leading to the formation of 6-bromo and 6-nitro derivatives. The process also includes azo coupling, which introduces a substituent at the 4 position of the benzofuran ring. The synthesis pathways are confirmed by IR and PMR spectra, ensuring the correct structural formation of the compounds .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including the 6-bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate, is characterized by the presence of substituents such as bromo, nitro, and ethoxycarbonyl groups. These groups influence the overall molecular geometry and electronic distribution, which can be studied through spectroscopic methods like IR and PMR. The presence of these groups also suggests potential reactivity sites for further chemical transformations .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives is influenced by the substituents attached to the benzofuran core. For instance, the bromo and nitro groups are electron-withdrawing, which can activate the ring towards nucleophilic substitution reactions. The azo coupling mentioned in the synthesis process indicates the potential for the compound to undergo further reactions, such as reduction or diazo reactions, which could lead to a variety of other compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate are not detailed in the provided papers, the presence of bromo, nitro, and ethoxycarbonyl groups typically confers certain characteristics. These groups can affect the compound's melting point, solubility, and stability. The electron-withdrawing nature of the nitro and bromo groups could also impact the acidity of protons adjacent to the carbonyl group, potentially affecting the compound's reactivity in acid-base reactions .

In a related study, the synthesis of 6-Bromo-4-methylbenzofuroxan involved the thermal decomposition of a precursor, and the resulting compound exhibited interesting NMR spectral properties due to the presence of bromine and a methyl group. These findings suggest that the substituents on the benzofuran ring can have a significant impact on the compound's behavior and stability, which may be relevant for the analysis of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate as well .

科学研究应用

合成和化学性质

- 该化合物经历溴化和硝化,生成衍生物,2-甲基-3-乙氧羰基-5-羟基苯并呋喃的溴化和硝化导致 6-溴和 6-硝基衍生物。此过程的特征在于红外光谱和核磁共振光谱 (Grinev, Arkhangel'skaya, Uretskaya, & Vlasova, 1971)。

光谱和发光性质

- 含二苯并(苯并)-18-冠-6 的相关化合物的 N-芳基亚胺表现出苯型和醌型之间的互变异构平衡,影响吸收和荧光光谱。此性质对于具有分子内电荷转移的化学传感器系统非常重要 (Dubonosov, Tsukanov, Shepelenko, Revinskii, Bren, & Minkin, 2009)。

抗癌和抗血管生成活性

- 一些衍生物对癌细胞表现出抗增殖活性,显示出作为抗癌剂的潜力。化合物 2-甲氧羰基-3-(3',4',5'-三甲氧基苯胺基)-6-甲氧基苯并[b]呋喃已显示出有效的体外和体内血管破坏特性和抗肿瘤活性 (Romagnoli 等,2015)。

反应机理和环化

- 相关化合物在经典 Perkin 反应条件下的环化导致形成独特的苯并[b]呋喃衍生物,其特征在于各种光谱方法 (Kowalewska & Kwiecień, 2008)。

在药物开发和合成中的应用

- 已经合成并评估了新的硝基芳香族化合物,包括 6-溴-3-(乙氧羰基)-2-甲基苯并[b]呋喃-5-基 4-硝基苯甲酸酯的衍生物,以了解其抗利什曼病活性。这些化合物中存在电活性硝基对于其生物活性至关重要 (Dias 等,2015)。

未来方向

属性

IUPAC Name |

ethyl 6-bromo-2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO7/c1-3-26-19(23)17-10(2)27-15-9-14(20)16(8-13(15)17)28-18(22)11-4-6-12(7-5-11)21(24)25/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIUNHJYGUQUKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)

![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3017115.png)

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3017116.png)

![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)

![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)

![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)